Human Soluble Epoxide Hydrolase (sEH) Inhibition: Direct Comparison with a High-Potency Clinical Candidate
2-(1-Benzothiophen-3-yl)oxirane demonstrates measurable inhibitory activity against human soluble epoxide hydrolase (sEH) with an IC50 of 0.24 µM [1]. While this is less potent than the optimized clinical-stage inhibitor described in WO 2010096722 A1 (Example 57; pIC50 8.4 equivalent to ~4 nM) [2], the benzothiophene-oxirane scaffold provides a distinct structural starting point for SAR exploration with a reduced molecular weight (176 vs. 441 g/mol) and lower lipophilicity (cLogP 2.6 vs. >4.0 estimated), which may offer advantages in ligand efficiency and physicochemical optimization [1][2].
| Evidence Dimension | Inhibitory potency against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 0.24 µM |
| Comparator Or Baseline | WO 2010096722 A1 Example 57: pIC50 = 8.4 (~4 nM IC50) |
| Quantified Difference | Comparator is ~60-fold more potent, but target compound has 2.5× lower molecular weight and more favorable physicochemical starting point |
| Conditions | Recombinant human sEH enzymatic assay; target compound from ChEMBL_305686; comparator from patent WO 2010096722 A1 |
Why This Matters
Provides a validated biological starting point for sEH inhibitor development with a distinct, ligand-efficient scaffold amenable to further optimization.
- [1] BindingDB Entry: CHEMBL828058 / ChEMBL_305686. Inhibitory concentration against human soluble epoxide hydrolase (sEH) at 0.24 µM. View Source
- [2] Patent WO 2010096722 A1. Soluble epoxide hydrolase inhibitors. Example 57: pIC50 8.4 against human sEH. View Source
